1-(benzo[d]oxazol-2-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(benzo[d]oxazol-2-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a benzo[d]oxazole moiety, a pyrrolidine ring, and a tetrahydropyrimidinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d]oxazol-2-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]oxazole core, which can be synthesized from o-aminophenol and a carboxylic acid derivative under dehydrating conditions. The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate amine and a diester. The final step involves coupling the benzo[d]oxazole and pyrrolidine intermediates with the tetrahydropyrimidinone moiety under amide bond-forming conditions, such as using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d]oxazol-2-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]oxazole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzo[d]oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]oxazole moiety can yield benzoquinone derivatives, while reduction of the pyrrolidine ring can yield piperidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: Its potential therapeutic applications could include treatments for diseases such as cancer or neurological disorders.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(benzo[d]oxazol-2-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolidine-2-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. Alternatively, it could bind to a receptor and modulate its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole core and may exhibit similar chemical reactivity and biological activity.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring may have similar structural features and reactivity.
Tetrahydropyrimidinone derivatives: These compounds share the tetrahydropyrimidinone moiety and may have similar biological activity.
Uniqueness
1-(benzo[d]oxazol-2-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolidine-2-carboxamide is unique due to its combination of three distinct moieties, which may confer unique chemical and biological properties
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c22-13-10(8-17-15(24)20-13)18-14(23)11-5-3-7-21(11)16-19-9-4-1-2-6-12(9)25-16/h1-2,4,6,8,11H,3,5,7H2,(H,18,23)(H2,17,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKFWWLTVFOBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CNC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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